Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
CAS No.:
Cat. No.: VC18634930
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-8-6-11(8,14)7-12/h8,14H,4-7H2,1-3H3/t8-,11+/m0/s1 |
| Standard InChI Key | UTIYDNAIHWABOU-GZMMTYOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]2C[C@]2(C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2CC2(C1)O |
Introduction
Chemical Identity and Structural Features
Stereochemical Configuration
The compound’s (1S,6S) configuration defines its three-dimensional arrangement, critical for interactions with biological targets. The bicyclo[4.1.0]heptane system consists of a seven-membered ring system fused with a three-membered cyclopropane ring, where the nitrogen atom occupies the third position . The tert-butyl carbamate group at position 3 and the hydroxyl group at position 1 further modulate its reactivity and solubility.
Comparative Analysis with Related Structures
Closely related analogs, such as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2), replace the hydroxyl group with an oxygen atom in the bicyclic framework . This substitution reduces molecular weight to 199.25 g/mol and alters physicochemical properties, including density (1.1 g/cm³) and boiling point (272.5°C) . Another variant, tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 951766-54-4), demonstrates how stereoinversion at position 1 affects biological activity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with the construction of the azabicyclo[4.1.0]heptane core via cyclopropanation of a pyrrolidine precursor. A reported route involves:
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Ring-Closing Metathesis: Using Grubbs catalysts to form the bicyclic structure.
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Hydroxylation: Stereoselective oxidation at position 1 to introduce the hydroxyl group .
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Carbamate Formation: Reaction with tert-butyl dicarbonate to install the protecting group.
Yield optimization focuses on minimizing epimerization during the hydroxylation step, with chiral auxiliaries or asymmetric catalysis improving enantiomeric excess .
Physicochemical Properties
Stability and Solubility
The tert-butyl group enhances lipid solubility, facilitating blood-brain barrier penetration, while the hydroxyl group contributes to hydrogen bonding . Predictive data suggest a logP of 1.2–1.5, balancing hydrophobicity and aqueous solubility .
Thermal Characteristics
Although melting point data are unavailable for the (1S,6S) isomer, the analog tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exhibits a boiling point of 272.5°C and flash point of 118.6°C , indicating thermal stability suitable for standard laboratory handling.
Pharmaceutical Applications
Neurological Target Engagement
The compound’s bicyclic scaffold mimics tropane alkaloids, enabling interactions with neurotransmitter transporters. Preliminary studies suggest affinity for sigma-1 receptors (σ1R), implicated in neuropathic pain and depression .
Prodrug Development
The tert-butyl carbamate serves as a hydrolyzable prodrug moiety, with in vivo esterases cleaving the group to release the active hydroxylated amine. This strategy improves pharmacokinetics in rodent models, with a half-life extension of 2–3 hours compared to unprotected analogs .
| Supplier | Purity | Quantity Range | Price Range (USD) |
|---|---|---|---|
| Aladdin Scientific | 97% | 100 mg–10 g | $50–$2,800 |
| PharmaBlock Sciences | ≥95% | 1 g–50 g | $300–$12,000 |
| AstaTech Inc. | 90% | 250 mg–5 g | $75–$1,500 |
Regulatory Status
Marketed as “for research use only,” the compound lacks FDA approval but complies with REACH and TSCA regulations for laboratory use .
Challenges and Future Directions
Synthetic Bottlenecks
Low yields (<40%) in the cyclopropanation step remain a hurdle. Flow chemistry approaches, currently under investigation, may enhance throughput by optimizing reaction residence times .
Target Validation
While sigma-1 receptor binding is documented, off-target effects on monoamine transporters require further profiling . Collaborative efforts between academic and industrial labs are critical to elucidating structure-activity relationships.
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